molecular formula C10H15BrN2 B14338761 (2-Bromo-2-methylhexan-3-yl)propanedinitrile CAS No. 105694-94-8

(2-Bromo-2-methylhexan-3-yl)propanedinitrile

Cat. No.: B14338761
CAS No.: 105694-94-8
M. Wt: 243.14 g/mol
InChI Key: BTLNOUYYGCBVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-2-methylhexan-3-yl)propanedinitrile is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propanedinitrile moiety attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2-methylhexan-3-yl)propanedinitrile typically involves the bromination of 2-methylhexan-3-yl)propanedinitrile. This can be achieved through the following steps:

    Starting Material Preparation: The initial step involves the preparation of 2-methylhexan-3-yl)propanedinitrile.

    Bromination Reaction: The bromination is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2-methylhexan-3-yl)propanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether or alcohol solvents.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-2-methylhexan-3-yl)propanedinitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2-Bromo-2-methylhexan-3-yl)propanedinitrile involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound’s reactivity is influenced by the presence of the methyl group and the propanedinitrile moiety, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylbutane: Similar in structure but with a shorter carbon chain.

    2-Bromo-2-methylpentane: Similar but with one less carbon atom in the chain.

    2-Bromo-2-methylheptane: Similar but with one more carbon atom in the chain.

Uniqueness

(2-Bromo-2-methylhexan-3-yl)propanedinitrile is unique due to the presence of the propanedinitrile group, which imparts distinct reactivity and potential applications compared to other brominated alkanes. This compound’s specific structure allows for targeted reactions and applications that are not possible with simpler analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

CAS No.

105694-94-8

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

2-(2-bromo-2-methylhexan-3-yl)propanedinitrile

InChI

InChI=1S/C10H15BrN2/c1-4-5-9(10(2,3)11)8(6-12)7-13/h8-9H,4-5H2,1-3H3

InChI Key

BTLNOUYYGCBVDE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C#N)C#N)C(C)(C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.